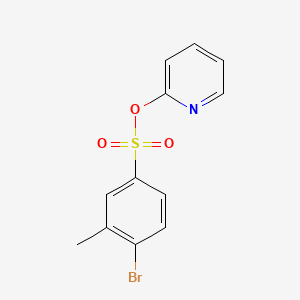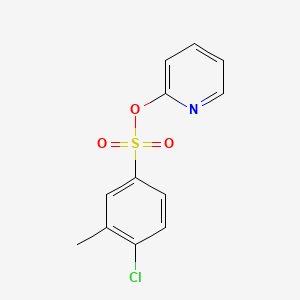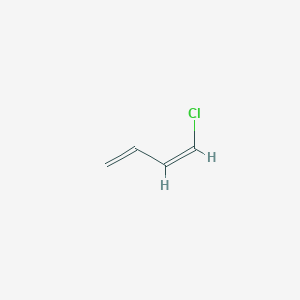![molecular formula C9H18O2 B1179501 2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol CAS No. 134175-91-0](/img/structure/B1179501.png)
2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol is an organic compound with a complex structure that includes an epoxide ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 2-methyl-1-propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts, such as titanium silicalite, can also enhance the epoxidation process, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-one.
Reduction: Formation of 2-methyl-1,2,3-propanetriol.
Substitution: Formation of various substituted alcohols or ethers depending on the nucleophile used.
Scientific Research Applications
2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in both therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-propanol: A simpler alcohol without the epoxide ring.
2-methyl-1,2-propanediol: A diol with two hydroxyl groups.
2-methyl-1-propanone: A ketone with a similar carbon backbone.
Uniqueness
2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol is unique due to the presence of both an epoxide ring and a hydroxyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7?,8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKUHMCAOBVHQC-NPPUSCPJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(O1)C(C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](O1)C(C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-2,2-dimethylpropanamide](/img/new.no-structure.jpg)





